Chenodeoxycholic Acid

Catalog No.
S523416
CAS No.
474-25-9
M.F
C24H40O4
M. Wt
392.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chenodeoxycholic Acid

CAS Number

474-25-9

Product Name

Chenodeoxycholic Acid

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C24H40O4

Molecular Weight

392.6 g/mol

InChI

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1

InChI Key

RUDATBOHQWOJDD-BSWAIDMHSA-N

SMILES

Array

solubility

0.0899 mg/mL

Synonyms

Acid, Chenic, Acid, Chenique, Acid, Chenodeoxycholic, Acid, Gallodesoxycholic, Chenic Acid, Chenique Acid, Chenix, Chenodeoxycholate, Chenodeoxycholate, Sodium, Chenodeoxycholic Acid, Chenodiol, Chenofalk, Chenophalk, Gallodesoxycholic Acid, Henohol, Quenobilan, Quenocol, Sodium Chenodeoxycholate

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

The exact mass of the compound Chenodeoxycholic acid is 392.2927 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 89.9 mg/l (at 20 °c)0.0899 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757798. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Gastrointestinal Agents - Cholagogues and Choleretics - Deoxycholic Acid - Supplementary Records. It belongs to the ontological category of dihydroxy-5beta-cholanic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Orphan -> Chenodeoxycholic acid Leadiant (previously known as Chenodeoxycholic acid sigma-tau) -> EMA Drug Category. However, this does not mean our product can be used or applied in the same or a similar way.

Chenodeoxycholic acid (CDCA), CAS 474-25-9, is a primary mammalian bile acid characterized by a 3α,7α-dihydroxy-5β-cholan-24-oic acid steroid scaffold. In industrial and research settings, CDCA is highly valued as a moderately lipophilic biological surfactant, a potent endogenous ligand for the Farnesoid X Receptor (FXR), and a critical chiral building block for semi-synthetic drug manufacturing [1]. Its specific physicochemical properties—balancing aqueous solubility with lipid membrane interaction—make it a foundational material in medicinal chemistry, lipid nanoparticle formulation, and metabolic pathway research[1].

Substituting CDCA with closely related bile acids like Cholic Acid (CA), Ursodeoxycholic Acid (UDCA), or Deoxycholic Acid (DCA) fundamentally disrupts both synthetic workflows and biological assays. In chemical synthesis, replacing CDCA with CA introduces an unwanted 12α-hydroxyl group that requires complex, low-yield deoxygenation steps to remove, while UDCA possesses the incorrect 7β-stereochemistry, preventing direct C6-alkylation [1]. In biological applications, UDCA fails to activate FXR, and DCA exhibits excessive cytotoxicity and membrane-disrupting detergency, meaning that only CDCA provides the exact stereochemical and lipophilic balance required for targeted FXR agonism and efficient precursor conversion [2].

Precursor Suitability for Obeticholic Acid (OCA) Synthesis

CDCA is the essential chiral starting material for the synthesis of 6α-ethyl-chenodeoxycholic acid (Obeticholic Acid, OCA) and other semi-synthetic FXR agonists. The specific 3α,7α-dihydroxy stereochemistry of CDCA allows for selective protection and subsequent functionalization at the C6 position [1]. Substituting CDCA with Cholic Acid (CA) introduces an unwanted 12α-hydroxyl group that requires complex, low-yield deoxygenation steps, while Ursodeoxycholic Acid (UDCA) possesses the incorrect 7β-stereochemistry, preventing direct conversion to the highly active 6α-alkylated derivatives [1].

Evidence DimensionSynthetic route compatibility for 6-alkylation
Target Compound DataCDCA provides the exact 3α,7α-dihydroxy-5β-cholan-24-oic acid scaffold required for direct C6-alkylation.
Comparator Or BaselineCA (requires 12α-dehydroxylation); UDCA (incorrect 7β-stereochemistry).
Quantified DifferenceCDCA eliminates the need for multi-step epimerization or dehydroxylation, drastically improving synthetic yield for OCA.
ConditionsSemi-synthetic modification via enolate intermediates (e.g., using pTSA/MeOH and subsequent 6-ethylation).

For pharmaceutical manufacturing or medicinal chemistry scale-up of OCA analogs, CDCA is the only viable procurement choice to minimize synthetic steps and maximize overall yield.

Endogenous FXR Agonist Potency (Baseline Standard)

In nuclear receptor assays, Chenodeoxycholic Acid (CDCA) serves as the standard endogenous reference ligand for the Farnesoid X Receptor (FXR). CDCA activates FXR with an EC50 of approximately 10–50 µM, whereas its 7β-epimer, Ursodeoxycholic Acid (UDCA), is virtually inactive, and Cholic Acid (CA) shows significantly weaker affinity[1]. While semi-synthetic derivatives like Obeticholic Acid (OCA) achieve nanomolar potency, CDCA remains the mandatory endogenous baseline for calibrating FXR-targeted screening assays [1].

Evidence DimensionFXR activation potency (EC50)
Target Compound DataCDCA: 10–50 µM
Comparator Or BaselineUDCA: Inactive / >36 µM; OCA: ~100 nM
Quantified DifferenceCDCA is the most potent endogenous agonist; UDCA lacks meaningful FXR activity.
ConditionsIn vitro cell-based reporter assays

Buyers configuring FXR screening panels must procure CDCA as the validated endogenous positive control, as epimers like UDCA will fail to establish the necessary receptor activation baseline.

Micellar Solubilization and Critical Micelle Concentration (CMC)

As a biological surfactant, CDCA exhibits a distinct self-assembly profile compared to other primary bile acids. CDCA has a Critical Micelle Concentration (CMC) of approximately 7–9 mM in aqueous environments, whereas the more hydrophilic Cholic Acid (CA) requires a higher concentration (CMC ~10–14 mM) to form micelles[1]. Conversely, Deoxycholic Acid (DCA) forms micelles at lower concentrations (~2–4 mM) but exhibits significantly higher cytotoxicity [1]. This makes CDCA a highly suitable intermediate-hydrophobicity detergent for liposomal formulations and membrane protein solubilization.

Evidence DimensionCritical Micelle Concentration (CMC)
Target Compound DataCDCA: ~7–9 mM
Comparator Or BaselineCA: ~10–14 mM; DCA: ~2–4 mM
Quantified DifferenceCDCA micellizes at roughly half the concentration of CA, providing stronger solubilization without the extreme membrane-disrupting toxicity of DCA.
ConditionsAqueous solution, physiological pH and ionic strength.

Formulators selecting a bile acid excipient for drug delivery or protein extraction should choose CDCA when CA fails to provide sufficient lipophilic solubilization and DCA proves too cytotoxic.

Lipophilicity and Membrane Permeability (logP)

CDCA demonstrates an intermediate lipophilicity profile that dictates its utility as a paracellular absorption enhancer. In 1-octanol/water partition coefficient studies, the lipophilicity order of unconjugated bile acids is strictly defined as DCA > CDCA > UDCA > CA [1]. The absence of the 12α-hydroxyl group in CDCA (present in CA) increases its logP, facilitating better interaction with lipid bilayers compared to CA, while avoiding the severe membrane lysis associated with the highly hydrophobic secondary bile acid DCA [1].

Evidence Dimension1-Octanol/water partition coefficient (Lipophilicity ranking)
Target Compound DataCDCA ranks as moderately lipophilic (between DCA and UDCA).
Comparator Or BaselineCA (most hydrophilic primary bile acid); DCA (highly lipophilic secondary bile acid).
Quantified DifferenceCDCA partitions more readily into lipid phases than CA and UDCA, correlating with superior absorption-enhancing properties for poorly soluble APIs.
Conditions1-octanol/water shake-flask procedure and reverse-phase HPLC.

When procuring a permeation enhancer for oral or topical drug formulations, CDCA offers a superior lipophilic balance for crossing biological membranes compared to the highly polar Cholic Acid.

Starting Material for Semi-Synthetic Bile Acid Pharmaceuticals

Utilizing CDCA as the primary precursor for the synthesis of Obeticholic Acid (OCA) and other 6α-alkylated FXR agonists, leveraging its exact 3α,7α-dihydroxy stereochemistry to minimize synthetic steps and maximize yield [1].

Endogenous Reference Standard in Nuclear Receptor Assays

Employing CDCA as the mandatory positive control in high-throughput screening assays for Farnesoid X Receptor (FXR) modulators, establishing the baseline for endogenous receptor activation [1].

Absorption Enhancer in Oral Drug Formulations

Incorporating CDCA into pharmaceutical formulations to improve the bioavailability of poorly water-soluble APIs, capitalizing on its intermediate lipophilicity and CMC to facilitate membrane permeation without the severe cytotoxicity of DCA[2].

Mild Detergent for Membrane Protein Solubilization

Using CDCA in biochemical workflows to extract and solubilize membrane proteins, where its specific micellar properties provide a more lipophilic environment than Cholic Acid while maintaining protein structural integrity[2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

4.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

392.29265975 Da

Monoisotopic Mass

392.29265975 Da

Heavy Atom Count

28

LogP

4.15
3.0 (LogP)
4.15

Appearance

Solid powder

Melting Point

168-171
165 - 167 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0GEI24LG0J

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 10 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 9 of 10 companies with hazard statement code(s):;
H302 (22.22%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (22.22%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (55.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (11.11%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (55.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (22.22%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (11.11%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (22.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (33.33%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Chenodiol is indicated for patients with radiolucent stones in well-opacifying gallbladders, in whom selective surgery would be undertaken except for the presence of increased surgical risk due to systemic disease or age. Chenodiol will not dissolve calcified (radiopaque) or radiolucent bile pigment stones.
FDA Label
Chenodeoxycholic acid is indicated for the treatment of inborn errors of primary bile acid synthesis due to sterol 27 hydroxylase deficiency (presenting as cerebrotendinous xanthomatosis (CTX)) in infants, children and adolescents aged 1 month to 18 years and adults.

Livertox Summary

Chenodeoxycholic acid (chenodiol) is a primary bile acid, synthesized in the liver and present in high concentrations in bile that is used therapeutically to dissolve cholesterol gallstones. Chronic therapy is associated with transient elevations in serum aminotransferase levels in up to 30% of patients, but chenodiol has been linked to only rare instances of clinically apparent liver injury with jaundice.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Bile Acids and Salts; Cholagogues and Choleretics; Cholic Acids; Gastrointestinal Agents
Gastrointestinal Agents

Pharmacology

It acts by reducing levels of cholesterol in the bile, helping gallstones that are made predominantly of cholesterol to dissolve. Chenodeoxycholic acid is ineffective with stones of a high calcium or bile acid content.

MeSH Pharmacological Classification

Cathartics

ATC Code

A05AA01
A - Alimentary tract and metabolism
A05 - Bile and liver therapy
A05A - Bile therapy
A05AA - Bile acids and derivatives
A05AA01 - Chenodeoxycholic acid

Mechanism of Action

Chenodiol suppresses hepatic synthesis of both cholesterol and cholic acid, gradually replacing the latter and its metabolite, deoxycholic acid in an expanded bile acid pool. These actions contribute to biliary cholesterol desaturation and gradual dissolution of radiolucent cholesterol gallstones in the presence of a gall-bladder visualized by oral cholecystography. Bile acids may also bind the the bile acid receptor (FXR) which regulates the synthesis and transport of bile acids.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Liver X receptor like receptor
NR1H4 (FXR) [HSA:9971] [KO:K08537]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

474-25-9

Absorption Distribution and Excretion

Chenodiol is well absorbed from the small intestine.
About 80% of its bacterial metabolite lithocholate is excreted in the feces.

Metabolism Metabolites

Chenodiol is well absorbed from the small intestine and taken up by the liver where it is converted to its taurine and glycine conjugates and secreted in bile. At steady-state, an amount of chenodiol near the daily dose escapes to the colon and is converted by bacterial action to lithocholic acid. About 80% of the lithocholate is excreted in the feces; the remainder is absorbed and converted in the liver to its poorly absorbed sulfolithocholyl conjugates. During chenodiol therapy there is only a minor increase in biliary lithocholate, while fecal bile acids are increased three- to fourfold.

Wikipedia

Chenodeoxycholic_acid

Use Classification

Human drugs -> Orphan -> Bile and liver therapy -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Donaghy M, King RH, McKeran RO, Schwartz MS, Thomas PK. Cerebrotendinous xanthomatosis: clinical, electrophysiological and nerve biopsy findings, and response to treatment with chenodeoxycholic acid. J Neurol. 1990 Jun;237(3):216-9. Review. PubMed PMID: 2196342.
2: Tint GS, Salen G, Shefer S. Effect of ursodeoxycholic acid and chenodeoxycholic acid on cholesterol and bile acid metabolism. Gastroenterology. 1986 Oct;91(4):1007-18. Review. PubMed PMID: 3527851.
3: Zak RA, Marks JW, Schoenfield LJ. Current status of chenodeoxycholic acid (chenodiol) therapy of cholesterol gallstones. Semin Liver Dis. 1983 May;3(2):132-45. Review. PubMed PMID: 6408740.
4: Schoenfield LJ, Lachin JM. Chenodiol (chenodeoxycholic acid) for dissolution of gallstones: the National Cooperative Gallstone Study. A controlled trial of efficacy and safety. Ann Intern Med. 1981 Sep;95(3):257-82. Review. PubMed PMID: 7023307.
5: Iser JH, Sali A. Chenodeoxycholic acid: a review of its pharmacological properties and therapeutic use. Drugs. 1981 Feb;21(2):90-119. Review. PubMed PMID: 7009140.
6: Hofmann AF. Desaturation of bile and cholesterol gallstone dissolution with chenodeoxycholic acid. Am J Clin Nutr. 1977 Jun;30(6):993-1000. Review. PubMed PMID: 326024.
7: Dowling RH. Chenodeoxycholic acid therapy of gallstones. Clin Gastroenterol. 1977 Jan;6(1):141-63. Review. PubMed PMID: 330046.
8: Chenodeoxycholic acid in the dissolution of gallstones. Nutr Rev. 1976 Jan;34(1):20-1. Review. PubMed PMID: 814508.
9: Standaert LO. [Current status of treatment of gall stones with chenodeoxycholic acid]. Tijdschr Gastroenterol. 1975;18(1):49-63. Review. Dutch. PubMed PMID: 808879.
10: Dowling RH. The goose that laid the golden bile: gallstone dissolution in man with chenodeoxycholic acid. Ir J Med Sci. 1974 Jul;0(0):suppl:115-27. Review. PubMed PMID: 4212419.

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